

An In-depth Technical Guide to 5-Bromothiophen-2-ol

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Compound of Interest

Compound Name: 5-Bromothiophen-2-ol

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This document provides a comprehensive technical overview of **5-bromothiophen-2-ol**, a heterocyclic compound of interest in synthetic chemistry and materials science. It covers nomenclature, physicochemical properties, synthetic routes, reactivity, and safety protocols, presented in a format tailored for scientific and research applications.

Nomenclature, Structure, and Tautomerism

The name **5-bromothiophen-2-ol** describes a thiophene ring substituted with a bromine atom at position 5 and a hydroxyl group at position 2. However, hydroxy-substituted five-membered heterocycles, particularly those like 2-hydroxythiophenes, predominantly exist as their tautomeric keto forms. This phenomenon, known as keto-enol tautomerism, results in an equilibrium between the aromatic hydroxy form (enol) and the non-aromatic ketone forms (keto).^{[1][2]}

For **5-bromothiophen-2-ol**, the equilibrium involves two principal thiophen-2-one tautomers. The stability of these forms is influenced by factors such as solvent, temperature, and intramolecular interactions.^[2] The aromatic enol form, **5-bromothiophen-2-ol**, may be stabilized by aromaticity, similar to phenol.^[2] Conversely, the C=O double bond in the keto tautomers is significantly stronger than the C=C double bond in the enol form, often favoring the keto form.^[2]

The IUPAC name for the primary subject of this guide is **5-bromothiophen-2-ol**. Its CAS Number is 1313392-39-0.

Figure 1: Tautomeric equilibrium of **5-bromothiophen-2-ol**.

Physicochemical Properties

The key physicochemical properties of **5-bromothiophen-2-ol** are summarized below. These values are based on available data and computational predictions.

Property	Value	Reference
Molecular Formula	C ₄ H ₃ BrOS	[3]
Molecular Weight	179.04 g/mol	[3]
CAS Number	1313392-39-0	
Physical Form	Solid	
Boiling Point	267.1 ± 20.0 °C (Predicted)	[3]
InChI Key	JAKVDAWKIXMPHZ- UHFFFAOYSA-N	

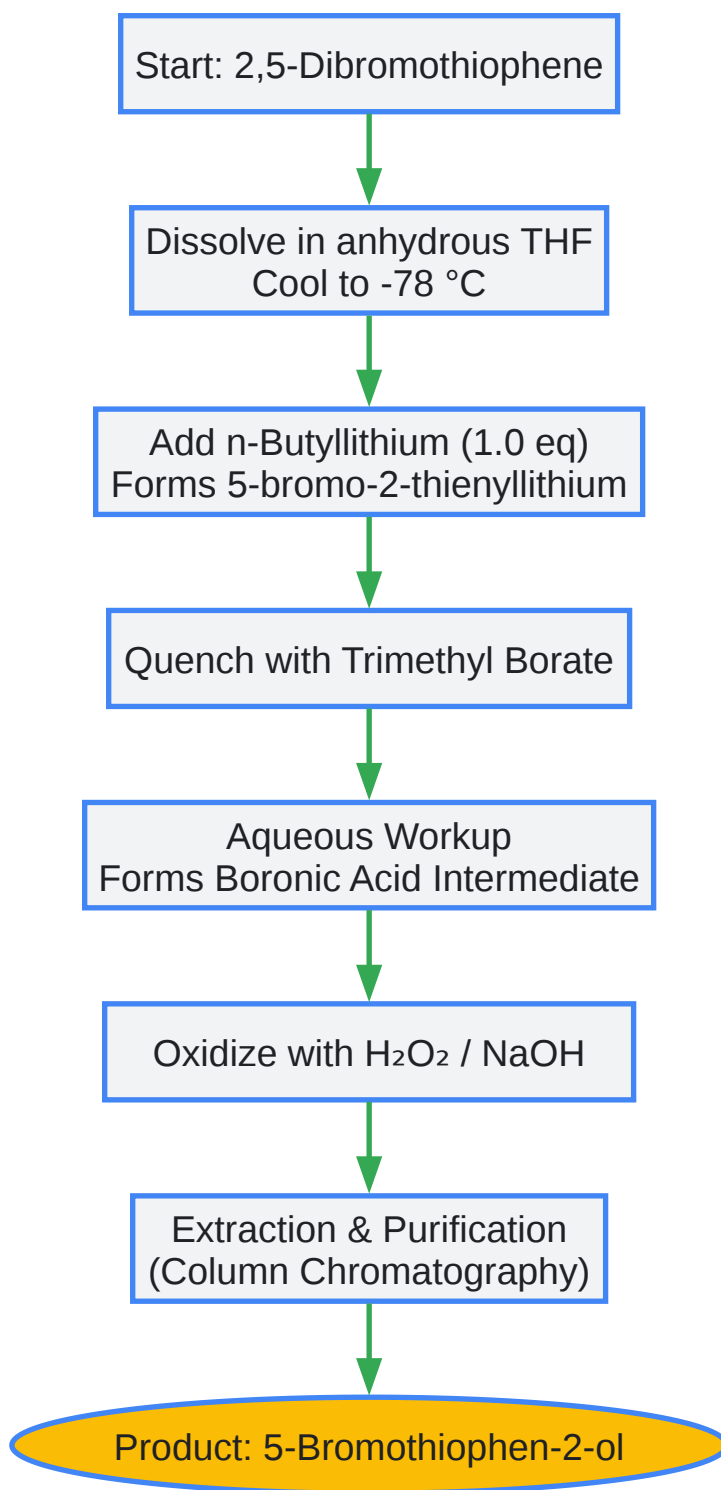
Synthesis and Purification

A direct, documented synthesis for **5-bromothiophen-2-ol** is not readily available in the cited literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted thiophenes, such as the functionalization of brominated precursors. A common strategy involves metal-halogen exchange followed by quenching with an electrophile.

Proposed Experimental Protocol: Synthesis from 2,5-Dibromothiophene

This protocol describes a potential two-step synthesis starting from 2,5-dibromothiophene.

- **Step 1: Regioselective Lithiation.** Dissolve 2,5-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere (e.g., Argon). Add n-butyllithium (1.0 eq) dropwise, maintaining the low temperature. The higher acidity of the proton at the 2-position directs the lithium-halogen exchange preferentially to this position, forming 5-bromo-2-thienyllithium. Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 1-2 hours.
- **Step 2: Introduction of the Hydroxyl Group.** To the solution of 5-bromo-2-thienyllithium, add a suitable electrophilic oxygen source. One option is to bubble dry oxygen gas through the solution, followed by a reductive workup. Alternatively, add trimethyl borate (1.1 eq) dropwise at $-78\text{ }^{\circ}\text{C}$ and allow the mixture to warm to room temperature. Quench the reaction with an aqueous acid solution. The resulting boronic acid can then be oxidized to the hydroxyl group using an oxidizing agent like hydrogen peroxide under basic conditions.
- **Purification.** After an aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), the crude product can be purified using column chromatography on silica gel to isolate the target compound and its tautomers.



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Figure 2: Proposed synthetic workflow for **5-bromothiophen-2-ol**.

Spectroscopic Analysis

Specific spectroscopic data for **5-bromothiophen-2-ol** is scarce. The following table presents predicted data based on the analysis of its tautomeric forms and data from structurally similar compounds like 5-bromothiophene-2-carbaldehyde and 5-bromothiophene-2-carboxylic acid.^[4]^[5] The observed spectrum would likely be a composite, reflecting the equilibrium mixture of tautomers.

Technique	Tautomer	Predicted Chemical Shifts / Frequencies
¹ H NMR	Enol Form	δ 6.5-7.5 ppm (2H, two doublets, aromatic protons)
Keto Forms	δ 3.0-4.5 ppm (2H, methylene protons), δ 5.0-6.0 ppm (1H, methine proton)	
¹³ C NMR	Enol Form	δ 110-130 ppm (aromatic carbons), δ ~150 ppm (C-OH)
Keto Forms	δ 30-50 ppm (sp ³ carbons), δ ~190-200 ppm (C=O, carbonyl carbon)	
IR	Enol Form	3200-3600 cm ⁻¹ (broad, O-H stretch), ~1500-1600 cm ⁻¹ (C=C stretch)
Keto Forms	1680-1720 cm ⁻¹ (strong, C=O stretch)	

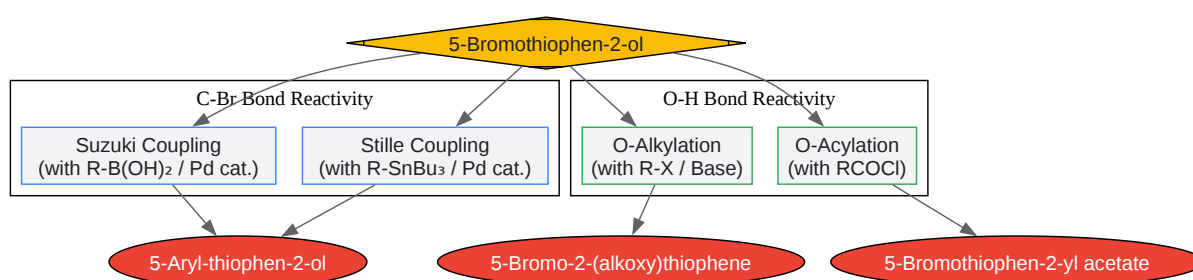
Reactivity and Applications

5-Bromothiophen-2-ol, as a bifunctional molecule, possesses several reactive sites, making it a valuable building block in organic synthesis. Its reactivity is dictated by the thiophene ring, the bromine substituent, and the hydroxyl/keto functionalities.

- **Cross-Coupling Reactions:** The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of various aryl, alkyl, or alkynyl substituents at the 5-position, enabling the

synthesis of complex thiophene derivatives.[6][7][8] Thiophene-based compounds are widely used in the development of luminescent materials and organic semiconductors.[9][10]

- **Reactions of the Hydroxyl Group:** The enol form's hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively.
- **Electrophilic Substitution:** The thiophene ring can undergo electrophilic aromatic substitution. The electron-donating hydroxyl group and the deactivating bromo group will influence the position and feasibility of further substitution.
- **Medicinal Chemistry:** Thiophene derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] **5-Bromothiophen-2-ol** serves as a precursor for more complex, biologically active molecules.



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Figure 3: Key reactivity pathways of **5-bromothiophen-2-ol**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-bromothiophen-2-ol** is not widely available, data from related bromothiophene compounds provide guidance on necessary precautions.[11][12][13]

- Hazard Identification: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] They are known to cause skin and serious eye irritation.[11][12]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Protect from light and moisture, as some thiophene derivatives can be light-sensitive.[13]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
 - Skin: Wash off immediately with plenty of soap and water.[11]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11][13]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

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